

Physicochemical Properties of 2-Acetylamino-5-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylamino-5-iodopyridine

Cat. No.: B1301817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Acetylamino-5-iodopyridine** (CAS No: 66131-78-0). The information herein is intended to support research, development, and quality control activities involving this compound. Data is presented in a structured format, and detailed experimental protocols for key properties are provided to ensure reproducibility and accuracy in laboratory settings.

Core Physicochemical Data

A summary of the key physicochemical properties of **2-Acetylamino-5-iodopyridine** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C7H7IN2O	[1][2][3]
Molecular Weight	262.05 g/mol	[1][2][3]
Melting Point	156-158°C	[1][2]
Boiling Point	405°C	[1][2]
Density	1.901 g/cm ³	[1][2]
Flash Point	199°C	[1][2]
Solubility	Soluble in Methanol	[2][4]
pKa (Predicted)	13.08 ± 0.70	[2]
XLogP3	1.7	[1]

Experimental Protocols

Detailed methodologies for the determination of critical physicochemical parameters are outlined below. These protocols are based on established laboratory techniques.

Melting Point Determination

The melting point is a crucial indicator of purity.[5] A sharp melting range typically signifies a high-purity compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (one end sealed)[6][7]
- Thermometer
- Spatula[5]
- Mortar and pestle (optional, for sample grinding)[5]

Procedure:

- Sample Preparation: Ensure the **2-Acetylaminio-5-iodopyridine** sample is dry and in a fine powdered form.^[8] If necessary, gently grind the crystals using a mortar and pestle.
- Capillary Tube Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube.^[6] Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.^[6]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating and Observation:
 - For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
 - For a more accurate measurement, set the apparatus to heat slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.^[7]
- Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point of the sample.^[5]

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of **2-Acetylaminio-5-iodopyridine** in a given solvent.

Apparatus:

- Test tubes and rack
- Vortex mixer or shaker
- Graduated pipettes or burettes
- Analytical balance

Procedure:

- Initial Assessment (Qualitative):
 - Place a small, accurately weighed amount (e.g., 1-5 mg) of **2-Acetylamino-5-iodopyridine** into a test tube.
 - Add a small volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, methanol, DMSO) to the test tube.
 - Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[9]
 - Visually inspect the solution for any undissolved solid. If the solid completely dissolves, the compound is considered soluble under these conditions.
- Saturation Method (Semi-Quantitative):
 - Add a known excess amount of **2-Acetylamino-5-iodopyridine** to a known volume of the solvent in a sealed container.
 - Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[10]
 - Allow the undissolved solid to settle.
 - Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred.
 - Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound at that temperature.[10]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[11][12]

Apparatus:

- pH meter with a combination pH electrode, calibrated with standard buffers (pH 4, 7, and 10) [\[11\]](#)
- Burette
- Magnetic stirrer and stir bar
- Beaker or titration vessel
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[\[11\]](#)

Procedure:

- Sample Preparation: Dissolve an accurately weighed amount of **2-Acetylaminio-5-iodopyridine** in a suitable solvent (e.g., a co-solvent system like water/methanol if solubility in pure water is low) to a known concentration (e.g., 1-10 mM).[\[11\]](#)
- Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar and immerse the calibrated pH electrode.[\[11\]](#)
- Titration:
 - Slowly add the standardized titrant (strong base for an acidic compound or strong acid for a basic compound) in small, precise increments from the burette.[\[11\]](#)
 - After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[\[11\]](#)
- Data Analysis:
 - Plot the recorded pH values against the volume of titrant added to generate a titration curve.
 - The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[\[13\]](#) This point corresponds to the midpoint of the

steepest part of the titration curve.

LogP Determination (Shake-Flask Method)

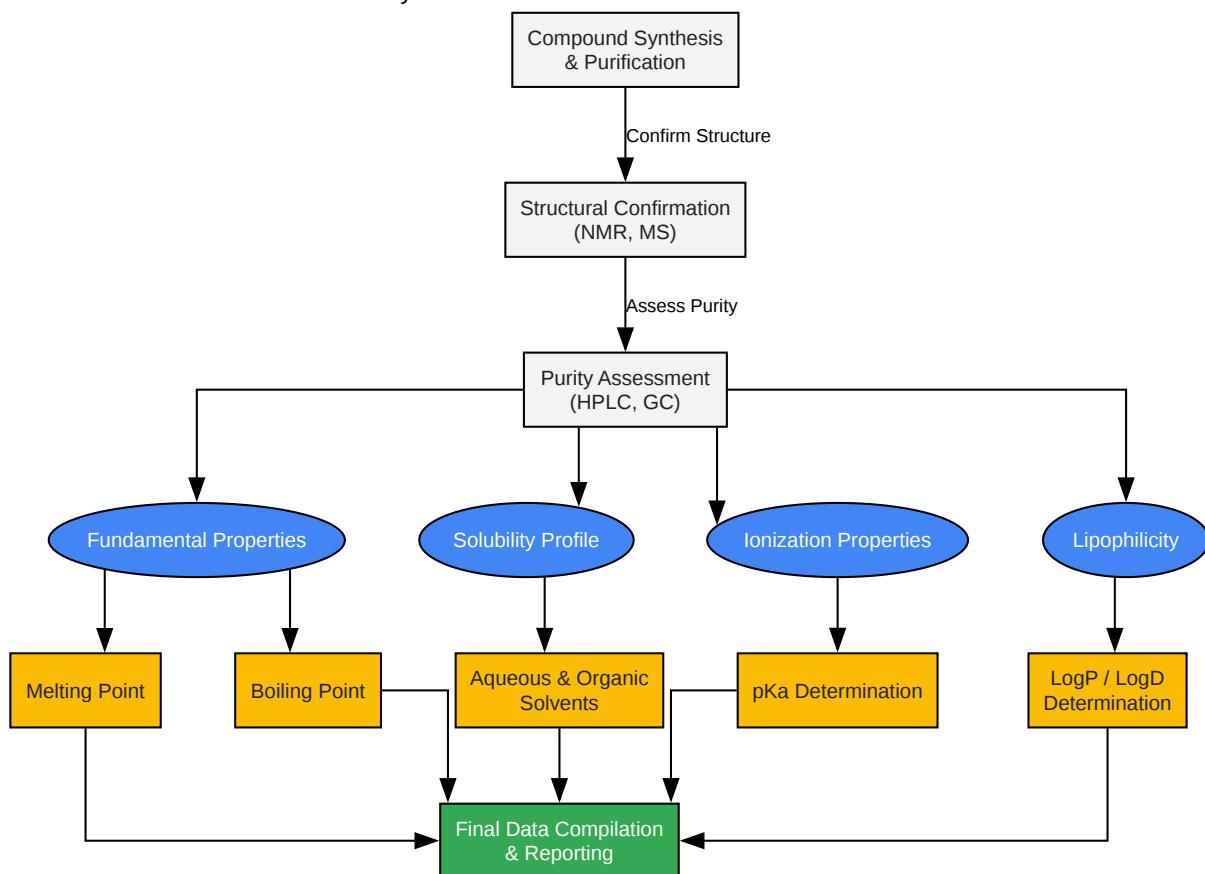
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable technique for its determination.[14][15]

Apparatus:

- Separatory funnel or centrifuge tubes
- Mechanical shaker or rotator
- pH meter
- Analytical instrumentation for concentration measurement (e.g., HPLC-UV)
- n-Octanol (pre-saturated with water)
- Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[16]

Procedure:

- Phase Preparation: Prepare mutually saturated solutions of n-octanol and the aqueous phase (water or buffer) by vigorously mixing them and allowing the layers to separate.[16][17]
- Partitioning:
 - Dissolve a known amount of **2-Acetylaminio-5-iodopyridine** in one of the phases.
 - Add a known volume of this solution and a known volume of the other phase to a separatory funnel or tube.[16]
 - Shake the mixture vigorously for a sufficient time (e.g., 1 hour) to allow for complete partitioning of the compound between the two phases.[16]


- Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
- Concentration Analysis:
 - Carefully sample a known volume from each phase.
 - Determine the concentration of **2-Acetylaminio-5-iodopyridine** in both the n-octanol and aqueous phases using a suitable analytical method like HPLC.[18]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]

$$P = [\text{Concentration in n-octanol}] / [\text{Concentration in aqueous phase}] \quad \text{LogP} = \log_{10}(P)$$

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as **2-Acetylaminio-5-iodopyridine**.

Physicochemical Characterization Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]

- 2. 2-ACETYLAMINO-5-IODOPYRIDINE | 66131-78-0 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Acetamido-5-iodopyridine | 66131-78-0 | TCI AMERICA [tcichemicals.com]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westlab.com [westlab.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. acdlabs.com [acdlabs.com]
- 16. enamine.net [enamine.net]
- 17. agilent.com [agilent.com]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 2-Acetylamino-5-iodopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301817#physicochemical-properties-of-2-acetylamino-5-iodopyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com